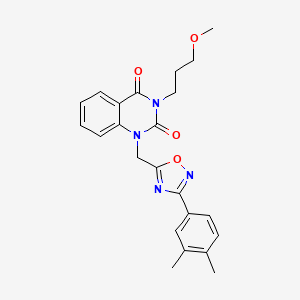
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This article reviews its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Structural Overview
The compound features a quinazoline core fused with an oxadiazole moiety and a methoxypropyl substituent. The structural diversity of this compound suggests potential interactions with various biological targets.
| Component | Structural Feature |
|---|---|
| Quinazoline Core | Known for diverse pharmacological activities |
| Oxadiazole Ring | Associated with antimicrobial and anticancer properties |
| Methoxypropyl Group | May enhance lipophilicity and bioavailability |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising structure in the development of antimicrobial agents.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several derivatives exhibited moderate to strong antibacterial activity. For instance, compounds with oxadiazole substitutions showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
- Notably, compound 15 from a related study demonstrated significant activity against Candida albicans, with minimal inhibitory concentration (MIC) values around 75 mg/mL .
- Mechanism of Action :
Anticancer Properties
The biological activity of quinazoline derivatives extends beyond antimicrobial effects; they have also been investigated for anticancer properties.
- In Vitro Studies : Research indicates that certain quinazoline derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation . The presence of the oxadiazole ring enhances these effects due to its electron-withdrawing nature, which may facilitate interactions with key molecular targets in cancer cells.
Summary of Biological Activities
特性
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-9-10-17(13-16(15)2)21-24-20(31-25-21)14-27-19-8-5-4-7-18(19)22(28)26(23(27)29)11-6-12-30-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMUOWOZBLZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














